N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide -

N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide

Catalog Number: EVT-5039227
CAS Number:
Molecular Formula: C20H15ClF2N2O3S
Molecular Weight: 436.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib is a synthetic quinazoline derivative classified as a tyrosine kinase inhibitor. [, ] This compound is recognized for its role in scientific research, particularly in the study and treatment of cancers associated with the overexpression of the HER2 (ErbB2) receptor. [, , ]

Synthesis Analysis
  • Williamson reaction: This reaction forms an ether by reacting an alkoxide with a primary alkyl halide. In the synthesis of lapatinib, this reaction likely forms the (3-fluorobenzyl)oxy group on the phenyl ring. []
  • Suzuki cross-coupling reaction: This palladium-catalyzed reaction couples an organoboronic acid with an organohalide. It is likely utilized in the final steps of lapatinib synthesis to attach the furyl group to the quinazoline core. []
  • Reductive amination: This reaction converts a carbonyl group (aldehyde or ketone) to an amine via an imine intermediate. It is likely used to introduce the amino methyl group on the furyl ring. []
Mechanism of Action

Lapatinib functions as a reversible, selective inhibitor of intracellular tyrosine kinase receptors, specifically targeting epidermal growth factor receptors ErbB1 (EGFR) and ErbB2 (HER2). [, , ] It competes with ATP for binding sites on these receptors, thereby inhibiting their downstream signaling pathways and impeding tumor cell proliferation and survival. [, ]

Applications
  • Treatment of HER2-positive breast cancer: Lapatinib is clinically approved for treating advanced or metastatic breast cancers overexpressing the HER2 receptor. [, ]
  • Investigating acquired resistance mechanisms: Lapatinib-resistant cell lines are used to study the mechanisms underlying acquired resistance to tyrosine kinase inhibitors in cancer treatment. []
  • Evaluating the role of efflux transporters: Lapatinib serves as a model compound for investigating the impact of efflux transporters, such as P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), on drug disposition and drug interactions. [, ]
Future Directions
  • Overcoming acquired resistance: Developing strategies to overcome or circumvent the development of acquired resistance to lapatinib in cancer cells. []
  • Enhancing central nervous system penetration: Exploring methods to improve lapatinib delivery to the central nervous system for treating brain metastases in breast cancer patients. []
  • Combination therapies: Investigating the efficacy of combining lapatinib with other anticancer agents, such as capecitabine or hormonal therapies, to improve treatment outcomes. [, ]

Lapatinib (N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor that has been approved for use in combination with capecitabine for the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [] Lapatinib inhibits both EGFR and erbB2 tyrosine kinases. [, ] Studies have shown that lapatinib is a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and that it also acts as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1. [] Research has also suggested that Pgp and BCRP may work together to limit the central nervous system penetration of lapatinib. []

N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl] quinazolin-4-amine

  • Compound Description: This compound is a specifically identified impurity in the synthesis of Lapatinib. []

Bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine

  • Compound Description: This compound is a specifically identified impurity in the synthesis of Lapatinib. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

  • Compound Description: This compound is a key intermediate in the synthesis of Lapatinib and its impurities. [, ] It is synthesized from 2-amino-5-iodobenzoic acid in a four-step reaction. []

Dicyanocobinamide (CN2-Cbi)

  • Compound Description: Dicyanocobinamide is a naturally occurring intermediate in the synthesis of vitamin B12. [] It acts as a soluble guanylyl cyclase (sGC) coactivator both in vitro and in intact cells. [] Unlike other known sGC regulators, CN2-Cbi directly targets the catalytic domain of sGC. [] This compound increases intracellular cGMP levels and displays vasorelaxing activity in phenylephrine-constricted rat aortic rings in an endothelium-independent manner. []

Properties

Product Name

N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide

IUPAC Name

N-[(Z)-[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]methylideneamino]-4-fluorobenzenesulfonamide

Molecular Formula

C20H15ClF2N2O3S

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C20H15ClF2N2O3S/c21-19-11-17(23)6-5-15(19)13-28-20-4-2-1-3-14(20)12-24-25-29(26,27)18-9-7-16(22)8-10-18/h1-12,25H,13H2/b24-12-

InChI Key

SZXBQSQPYLTFOW-MSXFZWOLSA-N

SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)F)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.